molecular formula C19H17N3O B1194930 1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol

1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol

Cat. No. B1194930
M. Wt: 303.4 g/mol
InChI Key: NBYDRGNPINHLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1-methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol is a member of naphthols.

Scientific Research Applications

Fluorescent Detection of Amino Acids

1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol is involved in the study of naphthalene derivatives. For instance, Naphthalene-2,3-dicarbaldehyde (NDA), related to this compound, is used in the fluorescent detection of amino acids. This application arises from NDA's ability to self-condense in the presence of cyanide ion and methanol at room temperature, yielding unique crystalline products (McGill et al., 2005).

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound plays a role in the synthesis of biheterocyclic phosphonic α-amino esters. These esters, featuring a triazole ring, are synthesized through catalytic processes that involve components similar to 1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol, demonstrating its utility in complex organic syntheses (Fall et al., 2021).

Anticancer Compound Synthesis

This chemical is also significant in synthesizing compounds with potential anticancer properties. For example, derivatives involving naphthalen-1-ylmethyl and naphthalen-2-yloxymethyl groups, akin to the structure of 1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol, have been evaluated for their anticancer effects. These compounds have shown activity against various cancer cell lines, indicating the potential of 1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol derivatives in cancer research (Salahuddin et al., 2014).

Synthesis of Novel Heterocyclic Systems

The compound is also instrumental in synthesizing new heterocyclic systems. It acts as a building block for creating complex molecules like 14H-naphtho[1',2':5,6][1,3]oxazino-[3,2-a]benzimidazole, demonstrating its versatility in heterocyclic chemistry (Osyanin et al., 2011).

properties

Product Name

1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-[[(1-methylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C19H17N3O/c1-22-17-9-5-4-8-16(17)21-19(22)20-12-15-14-7-3-2-6-13(14)10-11-18(15)23/h2-11,23H,12H2,1H3,(H,20,21)

InChI Key

NBYDRGNPINHLKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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